molecular formula C17H13Cl2N3O2 B14922231 1-[(4-chlorophenoxy)methyl]-N-(3-chlorophenyl)-1H-pyrazole-3-carboxamide

1-[(4-chlorophenoxy)methyl]-N-(3-chlorophenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B14922231
M. Wt: 362.2 g/mol
InChI Key: SITFTRRQZOJPBJ-UHFFFAOYSA-N
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Description

1-[(4-chlorophenoxy)methyl]-N-(3-chlorophenyl)-1H-pyrazole-3-carboxamide is an organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

The synthesis of 1-[(4-chlorophenoxy)methyl]-N-(3-chlorophenyl)-1H-pyrazole-3-carboxamide typically involves multiple steps. One common synthetic route includes the reaction of 4-chlorophenol with chloromethyl methyl ether to form 4-chlorophenoxymethyl chloride. This intermediate is then reacted with 3-chlorophenylhydrazine to form the corresponding hydrazone.

Chemical Reactions Analysis

1-[(4-chlorophenoxy)methyl]-N-(3-chlorophenyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Scientific Research Applications

1-[(4-chlorophenoxy)methyl]-N-(3-chlorophenyl)-1H-pyrazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenoxy)methyl]-N-(3-chlorophenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve inhibition of specific enzymes or interference with cellular signaling pathways .

Comparison with Similar Compounds

1-[(4-chlorophenoxy)methyl]-N-(3-chlorophenyl)-1H-pyrazole-3-carboxamide can be compared with other pyrazole derivatives, such as:

Properties

Molecular Formula

C17H13Cl2N3O2

Molecular Weight

362.2 g/mol

IUPAC Name

1-[(4-chlorophenoxy)methyl]-N-(3-chlorophenyl)pyrazole-3-carboxamide

InChI

InChI=1S/C17H13Cl2N3O2/c18-12-4-6-15(7-5-12)24-11-22-9-8-16(21-22)17(23)20-14-3-1-2-13(19)10-14/h1-10H,11H2,(H,20,23)

InChI Key

SITFTRRQZOJPBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)C2=NN(C=C2)COC3=CC=C(C=C3)Cl

Origin of Product

United States

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